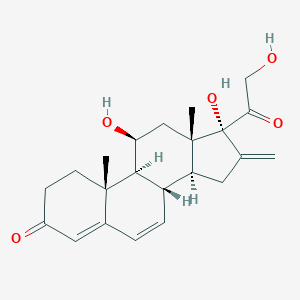
Isoprednidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoprednidene is a synthetic steroid that is commonly used in scientific research. It is a potent anti-inflammatory agent that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
Isoprednidene exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This leads to the activation of anti-inflammatory genes and the inhibition of pro-inflammatory genes. Isoprednidene also inhibits the production of inflammatory cytokines and chemokines, which further reduces inflammation.
Effets Biochimiques Et Physiologiques
Isoprednidene has a variety of biochemical and physiological effects. It has been shown to increase the expression of anti-inflammatory genes, such as IL-10 and SOCS1. Isoprednidene also inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. In addition, isoprednidene has been shown to reduce the influx of inflammatory cells into tissues, which further reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Isoprednidene has several advantages for lab experiments. It is a potent anti-inflammatory agent that can be used to study the mechanisms of inflammation and the immune response. Isoprednidene is also soluble in water and ethanol, which makes it easy to dissolve in experimental solutions.
However, there are also some limitations to using isoprednidene in lab experiments. It is a synthetic steroid that may not accurately reflect the effects of natural glucocorticoids. In addition, isoprednidene may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for research on isoprednidene. One area of research is to study the effects of isoprednidene on different cell types and tissues. Another area of research is to investigate the potential therapeutic applications of isoprednidene in diseases that involve inflammation, such as autoimmune diseases and cancer.
Conclusion:
In conclusion, isoprednidene is a synthetic steroid that is commonly used in scientific research. It has anti-inflammatory effects and has been used to study the mechanisms of inflammation and the immune response. Isoprednidene exerts its effects by binding to the glucocorticoid receptor and activating anti-inflammatory genes. While there are some limitations to using isoprednidene in lab experiments, it remains a valuable tool for studying inflammation and the immune response.
Méthodes De Synthèse
Isoprednidene is synthesized from prednisolone, which is a naturally occurring steroid hormone. The synthesis involves the conversion of prednisolone to isoprednidene through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Isoprednidene is commonly used in scientific research to study the mechanisms of inflammation and the immune response. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Isoprednidene has also been used to study the effects of glucocorticoids on the immune system, as it is a potent glucocorticoid receptor agonist.
Propriétés
Numéro CAS |
17332-61-5 |
|---|---|
Nom du produit |
Isoprednidene |
Formule moléculaire |
C22H28O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
Clé InChI |
MAAGHJOYEMWLNT-CWNVBEKCSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O |
SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
Synonymes |
StC 407 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




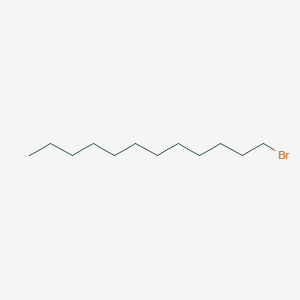
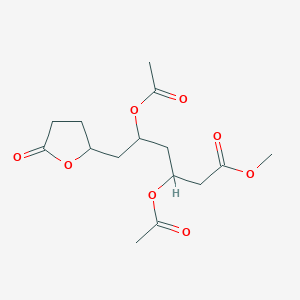
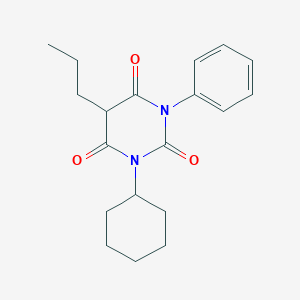
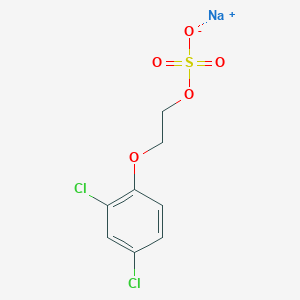
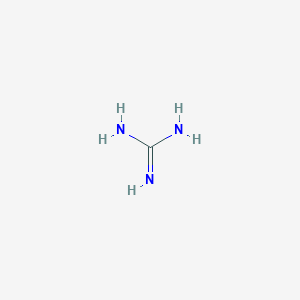
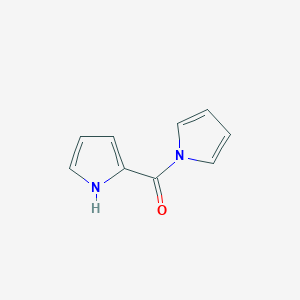
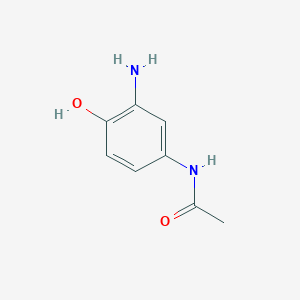
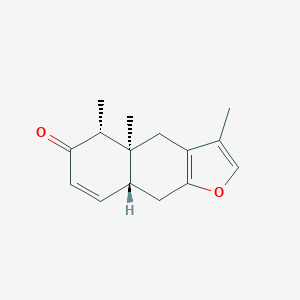
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
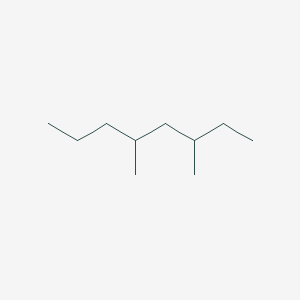
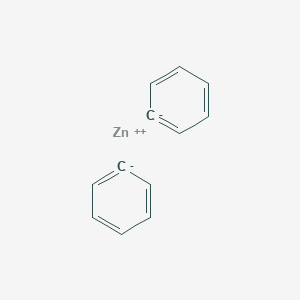
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
